molecular formula C27H23NO5S B12212924 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No.: B12212924
M. Wt: 473.5 g/mol
InChI Key: FCGMYFNCYHZGNY-MFKUBSTISA-N
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Description

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound that features a unique combination of indole, benzofuran, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzofuran Formation: The benzofuran moiety is prepared via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Condensation Reaction: The indole derivative is then condensed with the benzofuran derivative in the presence of a base to form the desired product.

    Sulfonation: The final step involves the sulfonation of the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate are employed.

Major Products

    Oxidation: Oxidized derivatives of the indole and benzofuran rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The indole and benzofuran moieties can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate apart is its combination of indole, benzofuran, and sulfonate groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H23NO5S

Molecular Weight

473.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C27H23NO5S/c1-4-28-16-19(21-7-5-6-8-23(21)28)15-25-26(29)22-13-14-24(18(3)27(22)32-25)33-34(30,31)20-11-9-17(2)10-12-20/h5-16H,4H2,1-3H3/b25-15+

InChI Key

FCGMYFNCYHZGNY-MFKUBSTISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)C)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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